molecular formula C18H20N4O2S2 B12016570 N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 566895-41-8

N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12016570
CAS No.: 566895-41-8
M. Wt: 388.5 g/mol
InChI Key: QTNFNLLXNFNYTK-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a unique combination of functional groups, including an ethoxyphenyl group, a triazole ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable nitrile compound under acidic or basic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment of the Ethoxyphenyl Group: This step involves the reaction of the intermediate with 2-ethoxyphenylamine under appropriate conditions, such as in the presence of a coupling reagent like EDCI or DCC.

    Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with chloroacetyl chloride or a similar reagent to form the acetamide linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide linkage, potentially leading to the formation of amines or alcohols.

    Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or photophysical properties.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions, particularly those involving the triazole ring or the thiophene moiety.

Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and thiophene moiety are likely to play key roles in these interactions, potentially through hydrogen bonding, π-π stacking, or other non-covalent interactions. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

  • N-(2-methoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2-ethoxyphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness: The unique combination of the ethoxyphenyl group, triazole ring, and thiophene moiety in N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide provides it with distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential interactions with biological targets further enhance its versatility and utility in scientific research and industrial applications.

Properties

CAS No.

566895-41-8

Molecular Formula

C18H20N4O2S2

Molecular Weight

388.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H20N4O2S2/c1-3-22-17(15-10-7-11-25-15)20-21-18(22)26-12-16(23)19-13-8-5-6-9-14(13)24-4-2/h5-11H,3-4,12H2,1-2H3,(H,19,23)

InChI Key

QTNFNLLXNFNYTK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OCC)C3=CC=CS3

Origin of Product

United States

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